3-Isocyanato-5-propylisoxazole
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Overview
Description
3-Isocyanato-5-propylisoxazole: is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-5-propylisoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides, which can be generated in situ by the deprotonation of hydroxyimidoyl chlorides . This reaction is often catalyzed by copper or ruthenium catalysts under mild conditions .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being developed. These include the reduction carbonylation, oxidation carbonylation, and urea methods, which involve the formation of carbamates followed by their thermal decomposition to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-5-propylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with azides and nitrile oxides to form triazoles and other isoxazole derivatives.
Common Reagents and Conditions:
Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of isoxazole derivatives.
Amines and Alcohols: React with the isocyanate group to form ureas and carbamates.
Major Products:
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Triazoles and Isoxazole Derivatives: Formed from cycloaddition reactions involving the isoxazole ring.
Scientific Research Applications
Chemistry: 3-Isocyanato-5-propylisoxazole is used as a building block in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry for their potential therapeutic properties .
Biology and Medicine: Isoxazole derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. They are being investigated for their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, isocyanates are used in the production of polyurethanes, which are essential components in foams, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 3-Isocyanato-5-propylisoxazole involves its reactivity with nucleophiles, leading to the formation of stable urea and carbamate linkages. These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic centers in biological molecules . The isoxazole ring can also interact with biological targets through hydrogen bonding and π-π stacking interactions, contributing to its biological activity .
Comparison with Similar Compounds
5-Phenyl-3-propylisoxazole: Similar in structure but lacks the isocyanate group, resulting in different reactivity and applications.
3,5-Diphenylisoxazole: Another isoxazole derivative with different substituents, leading to variations in chemical and biological properties.
Uniqueness: 3-Isocyanato-5-propylisoxazole is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming stable linkages with nucleophiles. This makes it valuable in the synthesis of diverse compounds and materials with specific properties .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-isocyanato-5-propyl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4H,2-3H2,1H3 |
InChI Key |
BWUOZEUBBUWMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)N=C=O |
Origin of Product |
United States |
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